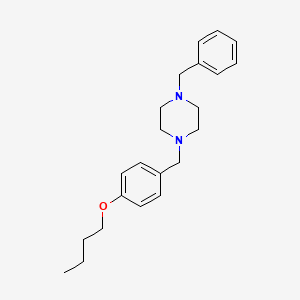![molecular formula C20H23NO5 B5089590 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5089590.png)
2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and biochemical processes.
Mechanism of Action
2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 works by selectively blocking the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines epinephrine and norepinephrine. By blocking the β2-adrenergic receptor, 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 prevents the activation of downstream signaling pathways that are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 depend on the specific experimental conditions and the system being studied. In general, however, 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 has been shown to block the effects of β2-adrenergic receptor activation on glucose metabolism, insulin secretion, and lipid metabolism. It has also been shown to block the effects of β2-adrenergic receptor activation on blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 in lab experiments is that it is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to study the specific effects of β2-adrenergic receptor activation without interfering with other signaling pathways. One limitation of using 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 is that it can be difficult to obtain high-quality 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 for experiments due to its complex synthesis method.
Future Directions
There are many future directions for research involving 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551. One possible direction is to study the effects of β2-adrenergic receptor activation on other physiological and biochemical processes, such as inflammation and immune function. Another possible direction is to study the effects of 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 in animal models of disease, such as diabetes and cardiovascular disease. Additionally, future research could focus on developing new and more efficient synthesis methods for 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 to make it more readily available for scientific research.
Synthesis Methods
The synthesis of 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 involves several steps, including the reaction of 4-methyl-2-nitrophenol with propylene oxide, followed by the reaction of the resulting product with 3-chloropropyltrimethoxysilane. The final step involves the reaction of the resulting product with 2-methoxy-4-(1-propen-1-yl)phenol. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high-quality 2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 for their experiments.
Scientific Research Applications
2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene 118,551 is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and biochemical processes. For example, it has been used to study the effects of β2-adrenergic receptor activation on glucose metabolism, insulin secretion, and lipid metabolism. It has also been used to study the role of β2-adrenergic receptors in the regulation of blood pressure and heart rate.
properties
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-4-6-16-8-10-19(20(14-16)24-3)26-12-5-11-25-18-9-7-15(2)13-17(18)21(22)23/h4,6-10,13-14H,5,11-12H2,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRLKPRMKXTC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089510.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B5089517.png)
![6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5089521.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B5089536.png)

![methyl N-{[2-(1H-benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}-L-valinate](/img/structure/B5089547.png)
![2-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5089549.png)
![2-ethyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5089558.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5089565.png)
![9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5089578.png)

![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)
![butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)
![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)